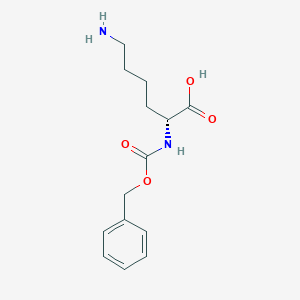

Z-D-Lys-OH

描述

准备方法

Synthetic Routes and Reaction Conditions: Z-D-Lys-OH is typically synthesized through the protection of the amino group of D-lysine with a benzyloxycarbonyl (Cbz or Z) group. The process involves the reaction of D-lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective protection of the amino group .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that allow for the precise control of reaction conditions, ensuring high yield and purity of the final product .

化学反应分析

Types of Reactions: Z-D-Lys-OH undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The protective benzyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like trifluoroacetic acid and hydrochloric acid are used to remove the protective groups.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of deprotected amino acids or amino acids with different protective groups.

科学研究应用

Peptide Synthesis

One of the primary applications of Z-D-Lys-OH is in the field of peptide synthesis. The protective Z group enables researchers to control the reactivity of the amino group, allowing for the formation of complex peptides without unwanted side reactions.

Drug Development

This compound plays a significant role in drug development by enabling the synthesis of biologically active peptides and proteins. The ability to selectively protect amino groups allows for precise control over peptide sequences, which is crucial for developing therapeutic agents.

Case Studies

- Antimicrobial Peptides : Research has demonstrated that peptides synthesized using this compound exhibit antimicrobial properties against various pathogens. For example, studies have shown that peptides containing Z-D-Lys can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

- Cancer Therapy : Peptides derived from this compound have been explored for their potential in cancer therapy. One study synthesized a series of cyclic peptides that showed significant cytotoxic activity against cancer cell lines, highlighting the therapeutic potential of Z-D-Lys-derived compounds.

Interaction Studies

This compound is also used in interaction studies involving its reactivity with various amines and nucleophiles during peptide synthesis. Understanding these interactions is crucial for optimizing peptide behavior and efficacy in biological systems.

Biomedical Applications

This compound has been investigated for its role in creating drug delivery systems and vaccine adjuvants. For instance, research has indicated that lysine-modified carriers enhance cellular uptake and improve therapeutic efficacy.

Notable Findings

- Vaccine Development : A study demonstrated that cationic poly(amino acid) adjuvants incorporating Z-D-Lys residues significantly enhanced immune responses against influenza viruses.

- Nanomedicine : Lysine-modified single-walled carbon nanotubes have been developed to improve drug delivery systems, showcasing the versatility of this compound in nanotechnology applications.

作用机制

The mechanism of action of Z-D-Lys-OH involves its role as a building block in peptide synthesis. The protective benzyloxycarbonyl group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The compound interacts with various enzymes and substrates, facilitating the synthesis of complex peptides and proteins .

相似化合物的比较

Nα-Cbz-L-lysine: Similar in structure but with an L-lysine backbone.

Nα-Z-Nε-Boc-D-lysine: Contains an additional tert-butoxycarbonyl protective group.

Poly-L-lysine: A polymeric form of lysine used in various applications

Uniqueness: Z-D-Lys-OH is unique due to its specific protective group configuration, which makes it highly suitable for selective peptide synthesis. Its D-lysine backbone also provides distinct stereochemical properties compared to its L-lysine counterparts .

生物活性

Z-D-Lys-OH, also known as Z-D-lysine, is a protected form of the amino acid D-lysine, commonly utilized in peptide synthesis. This compound has garnered attention due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

This compound has the molecular formula and a molecular weight of 296.34 g/mol. The compound features a benzyloxycarbonyl (Z) protecting group on the amino group, which allows for selective reactions during peptide synthesis. This structural configuration is crucial for its role as a building block in generating peptides with specific biological functions.

Biological Activity Overview

1. Role in Peptide Synthesis:

this compound is primarily used in solid-phase peptide synthesis (SPPS) to incorporate D-lysine residues into peptides. The D-forms of amino acids can significantly influence the biological properties of peptides, including their stability, receptor binding affinities, and overall pharmacological profiles .

2. Interaction with Biological Targets:

Research indicates that peptides containing D-lysine can interact differently with biological systems compared to their L-counterparts. For instance, D-amino acids are known to exhibit enhanced resistance to enzymatic degradation, making them valuable in therapeutic applications . The incorporation of this compound into peptide sequences has been shown to affect binding affinities to various receptors and enzymes, which is critical for drug design .

In Vitro Studies

Several studies have investigated the biological activity of peptides synthesized using this compound:

- Binding Affinities: A study demonstrated that peptides containing D-lysine residues exhibited different binding affinities to receptors compared to those composed solely of L-amino acids. This alteration can be attributed to the unique stereochemistry of D-lysine, which may enhance interactions with specific targets .

- Stability and Bioavailability: Peptides incorporating this compound showed improved stability in biological environments, suggesting that D-lysine residues could enhance the bioavailability of therapeutic peptides .

Case Studies

Case Study 1: Anticancer Peptides

Research has highlighted the use of this compound in developing anticancer peptides. For example, a synthetic peptide incorporating this compound was shown to selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is attributed to the unique interactions facilitated by the D-lysine residue within the peptide structure .

Case Study 2: Antimicrobial Activity

Another study focused on antimicrobial peptides synthesized with this compound. These peptides demonstrated significant activity against various bacterial strains, indicating that the incorporation of D-lysine can enhance antimicrobial properties through improved membrane disruption mechanisms .

Comparative Analysis

The following table compares this compound with other related compounds used in peptide synthesis:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Z-D-Lys(Boc)-OH | Contains Boc (tert-butyloxycarbonyl) instead of Z | More stable under acidic conditions |

| Fmoc-Lys-OH | L-lysine variant without the Z protection | Commonly used in standard peptide synthesis |

| Z-Lys(Fmoc)-OH | L-lysine variant with similar protective groups | Used for synthesizing peptides with L-lysine |

| Z-D-Lys(Biotin)-OH | Biotin-conjugated version for biotinylation studies | Useful for studying protein interactions |

属性

IUPAC Name |

(2R)-6-amino-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c15-9-5-4-8-12(13(17)18)16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTJKAUNOLVMDX-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426929 | |

| Record name | Z-D-Lys-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70671-54-4 | |

| Record name | Z-D-Lys-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。